molecular formula C19H17N9O4S B10896869 methyl 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

methyl 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10896869
M. Wt: 467.5 g/mol
InChI Key: HRXOBUSCQXNNTG-UHFFFAOYSA-N
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Description

Methyl 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound It features multiple fused rings, including pyrazole, thieno, triazolo, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions. The process begins with the preparation of the pyrazole and triazolo intermediates, followed by their coupling and subsequent functionalization to introduce the thieno and pyrimidine rings. Common reagents used in these steps include hydrazines, aldehydes, and nitriles under various conditions such as reflux, catalytic hydrogenation, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrazines, aldehydes, nitriles, and catalysts such as palladium on carbon for hydrogenation reactions. Conditions often involve reflux, catalytic hydrogenation, and cyclization under acidic or basic environments .

Major Products

The major products formed from these reactions include various substituted pyrazoles, triazoles, and fused heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple fused rings allow it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is unique due to its complex fused ring system, which provides a versatile scaffold for the development of new compounds with diverse biological activities. Its multiple functional groups allow for various chemical modifications, enhancing its potential as a lead compound in drug discovery .

Properties

Molecular Formula

C19H17N9O4S

Molecular Weight

467.5 g/mol

IUPAC Name

methyl 4-[1-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]pyrazol-3-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C19H17N9O4S/c1-9-13-17-21-16(24-26(17)7-20-18(13)33-15(9)19(29)32-4)12-5-6-25(23-12)8-27-11(3)14(28(30)31)10(2)22-27/h5-7H,8H2,1-4H3

InChI Key

HRXOBUSCQXNNTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=NN(C=C4)CN5C(=C(C(=N5)C)[N+](=O)[O-])C)C(=O)OC

Origin of Product

United States

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